molecular formula C8H7BrFNO B13058396 (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13058396
M. Wt: 232.05 g/mol
InChI Key: VBTHEEIQMYZFBV-ZETCQYMHSA-N
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Description

(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chiral benzofuran derivative characterized by a bromine atom at position 7 and a fluorine atom at position 5 on the aromatic ring. The (3R) configuration confers stereochemical specificity, which is critical for interactions with biological targets.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

(3R)-7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m0/s1

InChI Key

VBTHEEIQMYZFBV-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=CC(=C2)F)Br)N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)F)Br)N

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with a suitably substituted benzofuran or benzofuran precursor, which undergoes sequential halogenation and amination steps. The general synthetic route involves:

  • Selective bromination at the 7-position
  • Controlled fluorination at the 5-position
  • Introduction of the amine group at the 3-position with stereocontrol to obtain the (3R)-enantiomer

Bromination

  • Reagents: Bromine sources such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • Conditions: Low temperature to avoid polybromination, typically in an inert solvent like dichloromethane or acetonitrile.
  • Outcome: Regioselective bromination at the 7-position due to electronic and steric effects of the benzofuran ring system.

Fluorination

  • Reagents: Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Conditions: Mild temperatures, often in polar aprotic solvents to enhance selectivity.
  • Mechanism: Electrophilic aromatic substitution preferentially occurs at the 5-position, guided by the directing effects of existing substituents.

Introduction of the Amine Group

  • Method 1: Nucleophilic Substitution
    • Starting from a 3-halo or 3-activated benzofuran intermediate, nucleophilic substitution with ammonia or amine sources under basic conditions introduces the amine at the 3-position.
  • Method 2: Reductive Amination
    • Reduction of a 3-keto or 3-aldehyde intermediate in the presence of ammonia or amine reagents with chiral catalysts to ensure (3R)-stereochemistry.
  • Catalysts: Use of chiral catalysts or auxiliaries to induce stereoselectivity in the amination step.

Stereoselective Control

  • Chiral catalysts or chiral auxiliaries are employed during the amination or reduction steps to obtain the (3R)-enantiomer selectively.
  • Enantiomeric excess (ee) is typically monitored by chiral HPLC or NMR techniques.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Bromination NBS, DCM, 0 °C 7-Bromo-benzofuran intermediate
2 Fluorination Selectfluor, MeCN, RT 7-Bromo-5-fluoro-benzofuran intermediate
3 Amination NH3 or amine source, chiral catalyst, solvent, RT (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Research Findings and Optimization

  • Yield Optimization:
    • Bromination and fluorination steps are optimized to minimize side reactions such as over-halogenation or ring opening.
    • Use of protecting groups on sensitive sites during halogenation improves regioselectivity.
  • Purity and Characterization:
    • Purification via silica gel chromatography or recrystallization ensures high purity.
    • Characterization by NMR, MS, and chiral HPLC confirms structure and stereochemistry.
  • Biological Relevance:
    • The presence of bromine and fluorine enhances binding affinity in biological assays, justifying the need for precise halogenation control.

Summary Table of Preparation Parameters

Parameter Details
Starting Material Benzofuran or substituted benzofuran derivative
Bromination Reagent N-Bromosuccinimide (NBS), elemental bromine
Bromination Conditions 0 °C, inert solvent (DCM)
Fluorination Reagent Selectfluor, NFSI
Fluorination Conditions Room temperature, polar aprotic solvent
Amination Method Nucleophilic substitution or reductive amination
Stereocontrol Chiral catalysts or auxiliaries
Purification Silica gel chromatography, recrystallization
Characterization NMR, MS, chiral HPLC
Typical Yield 60-85% overall (depending on optimization)

Additional Notes

  • Industrial scale synthesis may employ catalytic hydrogenation for reduction steps and optimized fluorinating agents for cost-effectiveness.
  • Safety precautions are essential when handling brominating and fluorinating reagents due to their reactivity.
  • The stereochemistry at the 3-position is critical for the compound’s biological activity; thus, enantioselective synthesis is prioritized.

Chemical Reactions Analysis

Types of Reactions

(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties, including its potential use in treating neurological disorders and cancers.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

The table below compares the target compound with key analogs based on substituent positions, molecular properties, and biological relevance:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Density (g/cm³) Boiling Point (°C) Key Activities
(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine Not Provided C₈H₇BrFNO 232.05 Br (7), F (5) N/A N/A Antimicrobial, Antifungal
7-Bromo-2,3-dihydro-1-benzofuran-3-amine 1019631-11-8 C₈H₈BrNO 214.06 Br (7) 1.6 263.9 Intermediate for drug synthesis
(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine 1259810-93-9 C₈H₇BrFNO 232.05 Br (5), F (6) 1.687 252.2 Under investigation
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine 1934470-94-6 C₈H₇BrFNO 232.05 Br (5), F (4) N/A N/A Unknown
(3S)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine 1241676-63-0 C₈H₇BrClNO 248.50 Br (5), Cl (7) N/A N/A Potential antimicrobial agent

Key Observations :

  • Substituent Position : The placement of halogens significantly impacts electronic properties and bioactivity. For example, bromine at position 7 (target compound) versus position 5 (CAS 1259810-93-9) alters steric and electronic interactions with enzymes or receptors .
  • Stereochemistry : The (3R) configuration in the target compound may offer superior binding affinity compared to its (3S)-configured analogs, as seen in enantiomeric pairs like (R)- vs. (S)-7-bromo derivatives .

Enantiomers and Diastereomers

  • (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine (CAS 1213092-51-3): This enantiomer lacks the 5-fluoro group but shares the (3R) configuration. Its similarity score of 1.00 (vs. target compound) suggests structural overlap, but the absence of fluorine likely reduces its polarity and biological activity .
  • (S)-5-Bromo-2,3-dihydrobenzofuran-3-amine (CAS 1228565-88-5): With a similarity score of 0.95, this compound differs in both stereochemistry (3S) and substituent position (Br at 5), highlighting the importance of chiral centers in pharmacological optimization .

Physicochemical Properties

  • Density and Boiling Points : The target compound’s analogs exhibit densities ranging from 1.6 to 1.687 g/cm³, influenced by halogen type and substitution pattern. Higher density in fluorine-containing derivatives (e.g., CAS 1259810-93-9) correlates with increased electronegativity and molecular packing efficiency .
  • Thermal Stability : Boiling points for brominated benzofurans range from 252.2°C to 263.9°C, suggesting moderate thermal stability suitable for synthetic applications .

Biological Activity

(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic compound belonging to the class of benzofurans. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties. The unique structural features, such as the presence of bromine and fluorine atoms, contribute to its biological efficacy.

The molecular formula of this compound is C8H7BrFNOC_8H_7BrFNO, with a molecular weight of 232.05 g/mol. The compound's structure can be represented by the following SMILES notation: C1[C@H](C2=C(O1)C(=CC(=C2)F)Br)N.

PropertyValue
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
IUPAC NameThis compound
InChI KeyVBTHEEIQMYZFBV-SSDOTTSWSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The halogen substituents enhance the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This mechanism is crucial for its anticancer and antiviral effects.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines. For instance, flow cytometry analyses revealed that treatment with the compound led to increased apoptosis rates in MCF cell lines, with an IC50 value indicating effective cytotoxicity at concentrations around 25.72 ± 3.95 μM .

Moreover, in vivo studies on tumor-bearing mice showed a marked suppression of tumor growth when treated with this compound . These findings highlight its potential as a lead compound for developing new anticancer therapies.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral activity. Preliminary studies suggest that it may exhibit efficacy against various viral infections by inhibiting viral replication mechanisms. The specific mechanisms remain under investigation, but initial results indicate promising antiviral effects comparable to established antiviral agents .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Study on MCF Cell Lines : A study assessed the effects of this compound on MCF cell lines, showing significant induction of apoptosis and reduced cell viability at specific concentrations .
  • Tumor Growth Inhibition : In vivo experiments involving tumor-bearing mice demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups .

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